molecular formula C24H20N4O4 B5491095 [4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone

[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone

Cat. No.: B5491095
M. Wt: 428.4 g/mol
InChI Key: PRVFMPZXHSBGGX-UHFFFAOYSA-N
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Description

[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone: is a complex organic compound that features a combination of furan, piperazine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone typically involves multiple steps:

    Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under acidic conditions.

    Piperazine Coupling: The furan-2-carbonyl intermediate is then reacted with piperazine in the presence of a base to form the furan-2-carbonyl-piperazine derivative.

    Oxadiazole Formation: The final step involves the cyclization of the phenylhydrazine derivative with an appropriate carboxylic acid to form the oxadiazole ring, followed by coupling with the furan-2-carbonyl-piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Alkylated or acylated piperazine derivatives

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, [4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone is investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry

In the industrial sector, this compound may be used in the development of new polymers or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxadiazole rings are known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The piperazine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone: shares structural similarities with other compounds containing furan, piperazine, and oxadiazole moieties, such as:

Uniqueness

The unique combination of furan, piperazine, and oxadiazole rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c29-23(27-11-13-28(14-12-27)24(30)20-10-5-15-31-20)19-9-4-8-18(16-19)22-26-25-21(32-22)17-6-2-1-3-7-17/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVFMPZXHSBGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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